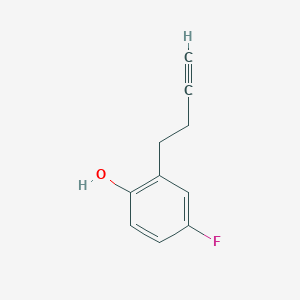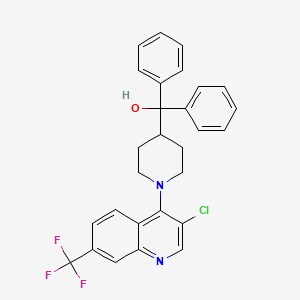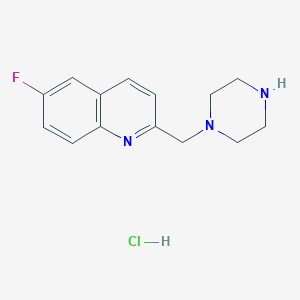
6-Fluoro-2-(piperazin-1-ylmethyl)quinoline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Fluoro-2-(piperazin-1-ylmethyl)quinoline hydrochloride is a chemical compound with the molecular formula C14H16FN3·HCl It is a derivative of quinoline, a heterocyclic aromatic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-(piperazin-1-ylmethyl)quinoline hydrochloride typically involves the reaction of 6-fluoroquinoline with piperazine in the presence of a suitable solvent and catalyst. The reaction conditions may vary, but common solvents include ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) can be used to facilitate the reaction. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable process.
化学反応の分析
Types of Reactions
6-Fluoro-2-(piperazin-1-ylmethyl)quinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
科学的研究の応用
6-Fluoro-2-(piperazin-1-ylmethyl)quinoline hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with bacterial DNA.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
作用機序
The mechanism of action of 6-Fluoro-2-(piperazin-1-ylmethyl)quinoline hydrochloride involves its interaction with specific molecular targets. In biological systems, it may bind to DNA or proteins, disrupting their normal function. The fluorine atom enhances the compound’s ability to penetrate cell membranes, increasing its efficacy. The piperazine moiety can interact with various receptors or enzymes, modulating their activity and leading to the desired therapeutic effects.
類似化合物との比較
Similar Compounds
6-Fluoroquinoline: A simpler derivative without the piperazine moiety.
2-(Piperazin-1-ylmethyl)quinoline: Lacks the fluorine atom.
6-Chloro-2-(piperazin-1-ylmethyl)quinoline: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
6-Fluoro-2-(piperazin-1-ylmethyl)quinoline hydrochloride is unique due to the presence of both the fluorine atom and the piperazine moiety The fluorine atom enhances its lipophilicity and membrane permeability, while the piperazine moiety provides additional sites for interaction with biological targets
特性
分子式 |
C14H17ClFN3 |
|---|---|
分子量 |
281.75 g/mol |
IUPAC名 |
6-fluoro-2-(piperazin-1-ylmethyl)quinoline;hydrochloride |
InChI |
InChI=1S/C14H16FN3.ClH/c15-12-2-4-14-11(9-12)1-3-13(17-14)10-18-7-5-16-6-8-18;/h1-4,9,16H,5-8,10H2;1H |
InChIキー |
YJACDKLZRKMNFJ-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1)CC2=NC3=C(C=C2)C=C(C=C3)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


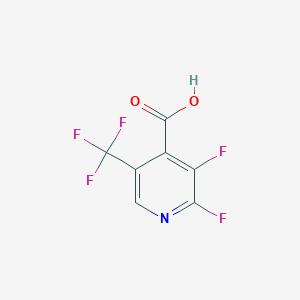
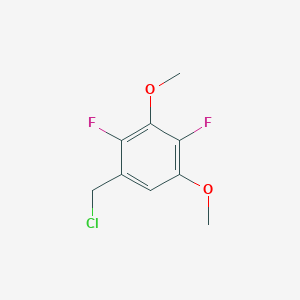

![2-Bromobenzo[d]oxazole-5-thiol](/img/structure/B12865732.png)
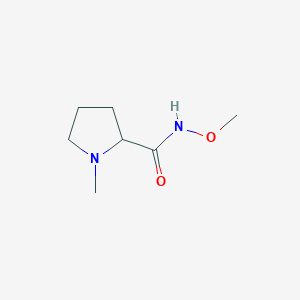
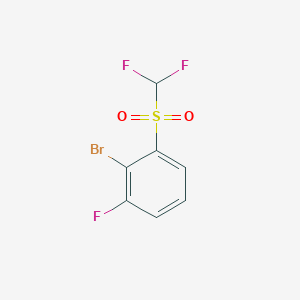
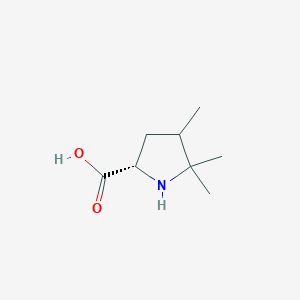
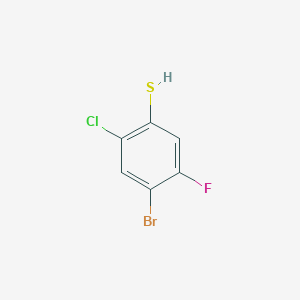
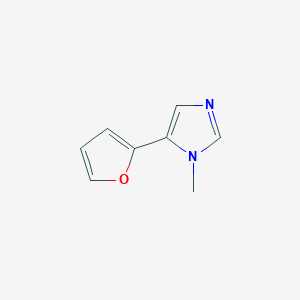
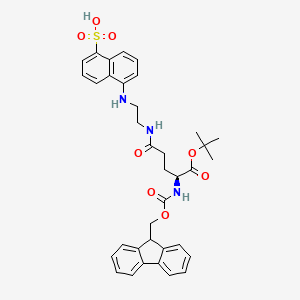
![4-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12865783.png)
